molecular formula C12H13F2NO2S B7585331 2,3-difluoro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide

2,3-difluoro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide

Cat. No. B7585331
M. Wt: 273.30 g/mol
InChI Key: AMQGDHIELNGCPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-difluoro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2,3-difluoro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It may also interfere with the synthesis of bacterial and fungal cell walls, leading to their inhibition.
Biochemical and Physiological Effects:
2,3-difluoro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the activity of certain enzymes involved in the biosynthesis of bacterial and fungal cell walls, leading to their inhibition. Additionally, it has been found to have a low toxicity profile, making it a potential candidate for the development of new drugs.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2,3-difluoro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide in lab experiments is its potential therapeutic applications in cancer and infectious diseases. Additionally, it has a low toxicity profile, making it a relatively safe compound to work with. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability and accessibility for research purposes.

Future Directions

There are several future directions for the research and development of 2,3-difluoro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide. One direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the investigation of its potential therapeutic applications in other diseases, such as viral infections and autoimmune disorders. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets. Finally, the development of analogs and derivatives of 2,3-difluoro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide may lead to the discovery of new drugs with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of 2,3-difluoro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide can be accomplished through a multistep process involving various reagents and catalysts. A commonly used method involves the reaction of 2,3-difluoroaniline with 3-hydroxythiolane in the presence of a Lewis acid catalyst, followed by the reaction of the resulting intermediate with benzoyl chloride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

2,3-difluoro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide has been found to exhibit potential therapeutic applications in various scientific research studies. It has been shown to have antitumor activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. Additionally, it has been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

2,3-difluoro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO2S/c13-9-3-1-2-8(10(9)14)11(16)15-6-12(17)4-5-18-7-12/h1-3,17H,4-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQGDHIELNGCPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(CNC(=O)C2=C(C(=CC=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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